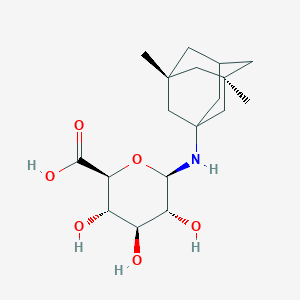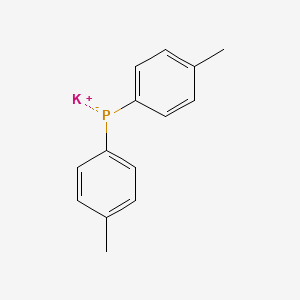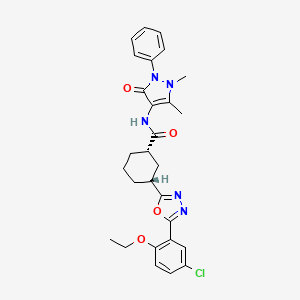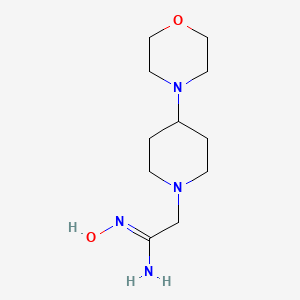
Memantine N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Memantine N-beta-D-Glucuronide is a metabolite of memantine, a medication primarily used to treat moderate-to-severe Alzheimer’s disease. Memantine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to moderate the neurotoxicity associated with Alzheimer’s and other neurodegenerative diseases . The glucuronide conjugate form, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Memantine N-beta-D-Glucuronide involves the glucuronidation of memantine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, often in an aqueous buffer at a physiological pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Memantine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of the parent compound, memantine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in an aqueous buffer.
Major Products:
Hydrolysis: Memantine
Conjugation: this compound
Wissenschaftliche Forschungsanwendungen
Memantine N-beta-D-Glucuronide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Wirkmechanismus
The mechanism of action of Memantine N-beta-D-Glucuronide is closely related to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing excessive activation by glutamate and thereby reducing neuronal excitotoxicity . The glucuronide conjugate form enhances the solubility and excretion of memantine, facilitating its removal from the body and reducing potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Memantine: The parent compound, used to treat Alzheimer’s disease.
6-Hydroxy Memantine: A hydroxylated metabolite of memantine with minimal NMDA receptor antagonist activity.
1-Nitroso-Deaminated Memantine: Another metabolite with reduced activity compared to memantine.
Uniqueness: Memantine N-beta-D-Glucuronide is unique in its enhanced solubility and excretion properties, which are not observed in the parent compound or other metabolites. This makes it particularly valuable in studying the pharmacokinetics and metabolism of memantine .
Eigenschaften
Molekularformel |
C18H29NO6 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1 |
InChI-Schlüssel |
HYFLKMZNQYTCMY-OXJQGVFDSA-N |
Isomerische SMILES |
C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)


![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)






![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)


